molecular formula C22H21N3OS B2745315 2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 897463-60-4

2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide

Katalognummer: B2745315
CAS-Nummer: 897463-60-4
Molekulargewicht: 375.49
InChI-Schlüssel: SWSCIJWSKZYMBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide is a chemical probe of significant interest in biochemical research for its potent inhibitory activity against the DYRK1A kinase. DYRK1A is a serine/threonine kinase that plays a critical role in multiple signaling pathways governing cell cycle progression, neuronal development, and synaptic function [ Source ]. As a key member of the imidazo[2,1-b][1,3]thiazole chemical class, this compound serves as a valuable tool for elucidating the complex biological mechanisms of DYRK1A. Its primary research application lies in the investigation of diseases where DYRK1A dysregulation is implicated, including Down syndrome, Alzheimer's disease, and certain cancers, where it is used to study the effects of kinase inhibition on tumor cell proliferation and survival [ Source ]. By selectively targeting DYRK1A, researchers can dissect its role in transcription regulation, apoptosis, and neurodevelopment, providing critical insights for potential therapeutic strategies. This compound is intended for use in in vitro cell-based assays and other foundational research applications to advance our understanding of kinase biology and disease pathology.

Eigenschaften

IUPAC Name

2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-15-3-7-17(8-4-15)12-23-21(26)11-19-14-27-22-24-20(13-25(19)22)18-9-5-16(2)6-10-18/h3-10,13-14H,11-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSCIJWSKZYMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of a thioamide with an α-halo ketone under basic conditions to form the imidazo[2,1-b]thiazole ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using 4-methylbenzyl chloride and a suitable base.

    Acetylation: The final step involves the acetylation of the imidazo[2,1-b]thiazole derivative with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tolyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazo[2,1-b]thiazole derivatives.

    Substitution: Benzyl or tolyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole, including the compound in focus, exhibit significant antimicrobial activities. A study highlighted that compounds with similar structural motifs demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivityTested Organisms
2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamideAntibacterialE. coli, S. aureus
Other derivativesAntifungalCandida albicans, Aspergillus niger

Anticancer Potential

The compound has been evaluated for its anticancer properties. For instance, a related thiazole derivative was tested against human lung adenocarcinoma cells and exhibited promising results with low IC₅₀ values . The structure-activity relationship (SAR) studies suggest that modifications to the imidazole and thiazole rings can enhance efficacy against cancer cell lines.

Study ReferenceCell LineIC₅₀ (µM)
Evren et al. (2019)A549 (lung adenocarcinoma)23.30 ± 0.35
Other derivativesU251 (glioblastoma)<10

Case Study 1: Antimicrobial Activity Evaluation

A recent study synthesized several imidazo[2,1-b][1,3]thiazole derivatives and assessed their antimicrobial activities using the microbroth dilution method. The results indicated that some compounds showed strong activity against both bacterial and fungal strains, with the compound of interest demonstrating moderate effectiveness .

Case Study 2: Anticancer Activity Screening

In another study focusing on anticancer activities, derivatives of thiazoles were tested against multiple cancer cell lines, including breast and lung cancers. The findings revealed that compounds similar to 2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Wirkmechanismus

The mechanism of action of 2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

Table 1: Key Analogs and Their Bioactivities
Compound Structure Substituents (R1, R2) Activity (IC50/EC50) Reference
Target Compound R1 = 4-MePh, R2 = 4-MeBz Not reported*
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) R1 = 4-SO2MePh IC50 = 1.4 µM (AChE inhibition)
N,N-Dimethyl analog (6a) R1 = 4-SO2MePh, R2 = NMe2 IC50 = 1.2 µM (AChE inhibition)
2-[6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide (3) R1 = 4-FPh Moderate AChE inhibition
2-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetamide derivatives R1 = 4-BrPh AR inhibition (varies by R2)
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5k–5n) R1 = Ph, R2 = pyridinyl Cytotoxic activity (EC50: 80–118 µM)

*Note: Direct activity data for the target compound is unavailable; comparisons rely on structural analogs.

Key Findings:
  • Electron-Withdrawing vs. Electron-Donating Groups: Methylsulfonyl (SO2Me) and halogen (F, Br) substituents enhance AChE/AR inhibition compared to methyl groups. For example, the methylsulfonyl analog (5) exhibits IC50 = 1.4 µM for AChE inhibition, suggesting polar substituents improve target binding .
  • Side-Chain Modifications : Acetamide derivatives with hydrazinecarbothioamide (e.g., 4d–4f) or pyridinyl groups (e.g., 5k–5n) show varied activities. For instance, pyridinyl analogs (5k–5n) demonstrate cytotoxic effects against cancer cell lines (EC50: 80–118 µM), likely due to π-π stacking interactions with cellular targets . The target’s 4-methylbenzyl side chain may similarly engage hydrophobic pockets but lacks direct evidence.

Structural and Spectral Comparisons

  • NMR Trends : Methyl groups in the target compound would produce distinct singlet peaks in ¹H-NMR (~δ 2.3–2.5 ppm for aromatic CH3), contrasting with deshielded protons in halogenated analogs (e.g., 4-fluorophenyl analogs show coupling patterns at δ 7.1–7.8 ppm) .
  • Mass Spectrometry : The molecular ion peak for the target (expected m/z ~430–450 [M+H]+) would differ from brominated (m/z ~500–520) or sulfonated analogs (m/z ~450–470) due to lower atomic mass of methyl vs. Br/SO2Me groups .

Biologische Aktivität

The compound 2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide is a member of the imidazothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on various studies.

  • Molecular Formula : C16H18N2OS
  • Molecular Weight : 302.39 g/mol
  • CAS Number : 860788-31-4

Biological Activities

The biological activities of imidazothiazole derivatives are broad and include:

  • Anticancer Activity :
    • Studies have demonstrated that compounds with imidazothiazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against leukemia and solid tumors, indicating potent antitumor activity .
    • The compound's mechanism involves the inhibition of key signaling pathways associated with cancer progression and survival, such as NF-kB and other transcription factors .
  • Antimicrobial Properties :
    • Imidazothiazole derivatives have been reported to possess antibacterial and antifungal activities. For instance, certain analogs demonstrated effectiveness against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
    • The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring significantly influence antimicrobial potency .
  • Anti-inflammatory Effects :
    • Some studies suggest that imidazothiazole compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The compounds may act by downregulating pro-inflammatory cytokines .

Case Studies and Research Findings

Several research articles have detailed the synthesis and biological evaluation of imidazothiazole derivatives:

  • Study on Antitumor Activity : A series of derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The study found that specific substitutions on the thiazole ring enhanced anticancer activity significantly .
  • Antimicrobial Evaluation : In a comparative study of imidazothiazole derivatives, certain compounds exhibited remarkable antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Data Tables

Activity Type IC50/Effectiveness Cell Lines/Pathogens Tested
AnticancerIC50 = 1.61 µg/mLLeukemia, breast cancer
AntibacterialMIC = 0.5 - 5 µg/mLStaphylococcus aureus, E. coli
Anti-inflammatoryIC50 = 10 µg/mLRAW264.7 macrophages

Q & A

Q. Table 1: Synthesis Method Comparison

MethodYield (%)Purity (%)Key Condition
Traditional Heating6592DMF, 72°C
Microwave-Assisted7897150 W, 15 min
Continuous Flow8295Acetonitrile, 0.5 mL/min

Q. Table 2: Biological Activity of Structural Analogs

Analog SubstituentTargetIC₅₀ (µM)Reference
4-Methylphenyl (Parent)Tubulin10.2
4-FluorophenylTopoisomerase II8.9
4-MethoxyphenylEGFR Kinase7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.